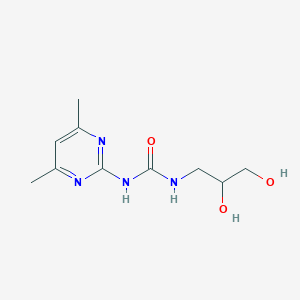

3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea

Description

Historical Context and Discovery

The development of 3-(2,3-dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea emerges from the rich historical evolution of both pyrimidine and urea chemistry research traditions. The pyrimidine ring system has demonstrated wide occurrence in nature as substituted and ring-fused compounds and derivatives, including nucleotides such as cytosine, thymine, and uracil, thiamine (vitamin B1), and alloxan. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885.

The historical development of urea chemistry parallels this timeline, with the synthesis of urea by German chemist Friedrich Wöhler in 1828 marking the beginning of organic chemistry. This landmark achievement demonstrated that organic compounds could be synthesized from inorganic starting materials, fundamentally changing the understanding of chemical synthesis. Subsequently, urea derivatives have evolved to become central components in modern drug discovery and medicinal chemistry, with their ability to engage in hydrogen bonding and enhance solubility in biological systems making them particularly valuable in pharmaceutical applications. The convergence of pyrimidine and urea chemistry in compounds like this compound represents the culmination of nearly two centuries of systematic chemical research and synthetic methodology development.

The specific synthesis and characterization of this compound reflects modern advances in heterocyclic chemistry, where precise structural control allows for the incorporation of multiple functional groups within a single molecular framework. The compound's development likely stems from targeted research efforts to combine the bioactive properties of dimethylpyrimidine systems with the pharmacological advantages of urea linkages and the increased solubility provided by dihydroxypropyl substituents. This synthetic approach demonstrates the sophisticated understanding of structure-activity relationships that has emerged from decades of systematic investigation in medicinal chemistry.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds containing multiple functional groups. The compound's complete International Union of Pure and Applied Chemistry name is 1-(2,3-dihydroxypropyl)-3-(4,6-dimethylpyrimidin-2-yl)urea, which precisely describes the substitution pattern and connectivity of all structural elements. The compound is assigned Chemical Abstracts Service registry number 1616500-58-3, providing a unique identifier for chemical databases and literature searches. The molecular descriptor language number MFCD28098240 serves as an additional standardized identifier for chemical inventory and procurement systems.

The molecular formula C10H16N4O3 indicates the compound contains ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 240.26 grams per mole. The structural complexity is further characterized by the InChI (International Chemical Identifier) string: InChI=1S/C10H16N4O3/c1-6-3-7(2)13-9(12-6)14-10(17)11-4-8(16)5-15/h3,8,15-16H,4-5H2,1-2H3,(H2,11,12,13,14,17), which provides a computer-readable representation of the molecular structure. The corresponding InChI Key NHWJKMCQCLGQIC-UHFFFAOYSA-N serves as a shortened, hash-based identifier derived from the full InChI string.

Chemical classification places this compound within multiple overlapping categories that reflect its diverse structural features. Primarily, it belongs to the class of pyrimidine derivatives, specifically substituted 2-aminopyrimidines where the amino group has been incorporated into a urea linkage. The compound is simultaneously classified as a urea derivative, representing the large family of compounds containing the characteristic carbonyl-diamine functional group. The presence of the 2,3-dihydroxypropyl substituent further classifies it as a hydroxylated organic compound, specifically a diol derivative. This multi-functional classification reflects the compound's potential for diverse chemical reactivity and biological activity profiles.

Position within Pyrimidinyl Urea Research

The compound this compound occupies a significant position within the broader field of pyrimidinyl urea research, representing an important structural motif that combines the pharmacological properties of pyrimidine heterocycles with the synthetic versatility of urea functional groups. Pyrimidine derivatives have attracted researchers due to their versatile scaffold and medicinal significance, with pyrimidine-associated analogs making major contributions to the field of medicinal chemistry. Recent research has demonstrated that pyrimidine derivatives exhibit several therapeutic applications including antimicrobial, anticancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressant, and cardiac agent activities.

The structural framework of pyrimidinyl ureas has proven particularly valuable in medicinal chemistry applications, as demonstrated by numerous research studies focusing on similar compounds. For example, research by Zuhal Kilic Kurt and colleagues in 2020 developed new pyrimidine-containing aryl urea analogs and evaluated them for anticancer potential, with specific compounds exhibiting satisfactory anticancer potency against colon and prostate cancer cell lines. The enhanced activity observed in these studies was attributed to the presence of specific substituents on the pyrimidine scaffold combined with the urea functional group, highlighting the importance of precise structural modifications in determining biological activity.

The specific substitution pattern present in this compound, featuring 4,6-dimethyl substitution on the pyrimidine ring, aligns with established structure-activity relationships in pyrimidine chemistry. Research has shown that methyl substitutions at the 4 and 6 positions of pyrimidine rings can significantly influence both chemical reactivity and biological activity profiles. The incorporation of the 2,3-dihydroxypropyl group represents a strategic modification designed to enhance water solubility and potentially facilitate interactions with biological targets through hydrogen bonding mechanisms.

Contemporary research in pyrimidinyl urea chemistry has emphasized the importance of modulating hydrogen bonding capability through strategic placement of electron-donating and electron-withdrawing functionalities on substituents attached to urea nitrogen atoms. The dihydroxypropyl substituent in this compound provides multiple hydroxyl groups capable of participating in hydrogen bonding interactions, potentially enhancing both solubility properties and biological target recognition. This structural design reflects current understanding of how molecular modifications can be used to optimize pharmacological properties while maintaining the core pharmacophore responsible for biological activity.

Significance in Heterocyclic Chemistry Studies

The compound this compound holds particular significance in heterocyclic chemistry studies as it exemplifies the successful integration of multiple heterocyclic and functional group elements within a single molecular framework. Heterocyclic compounds containing nitrogen atoms, such as pyrimidines, represent one of the most important classes of organic compounds due to their prevalence in natural products, pharmaceuticals, and materials science applications. The pyrimidine ring system, as one of the three diazines with nitrogen atoms at positions 1 and 3, provides a versatile platform for chemical modification and biological activity optimization.

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of modern synthetic approaches to complex molecule construction. The synthesis of such compounds typically requires sophisticated methodologies for the selective formation of carbon-nitrogen bonds, particularly in the construction of the urea linkage between the pyrimidine ring and the dihydroxypropyl substituent. Recent advances in urea synthesis have emphasized the development of environmentally friendly alternatives to traditional phosgene-based methods, with carbonates, N,N'-carbonyldiimidazole, 1,1'-carbonylbisbenzotriazole, S-methylthiocarbamate, formamides, and chloroformates being utilized for the synthesis of urea derivatives.

The study of compounds like this compound contributes to fundamental understanding of heterocyclic chemistry principles, particularly regarding the effects of substituent modifications on molecular properties and reactivity patterns. The nomenclature of pyrimidines, while straightforward, involves complications arising from tautomeric hydroxyl groups that exist primarily in cyclic amide forms, similar to the case where 2-hydroxypyrimidine is more properly named 2-pyrimidone. Understanding these tautomeric relationships is crucial for predicting chemical behavior and optimizing synthetic strategies for complex pyrimidine derivatives.

Research involving this compound and related structures provides valuable insights into structure-activity relationships that guide the rational design of new heterocyclic compounds with enhanced properties. The ability to systematically modify substituents while maintaining the core heterocyclic framework allows researchers to probe the molecular basis of biological activity and chemical reactivity. This approach has proven particularly valuable in medicinal chemistry, where understanding the precise structural requirements for biological activity enables the development of more effective and selective therapeutic agents. The continued study of such compounds contributes to the expanding knowledge base that supports modern drug discovery and development efforts.

Properties

IUPAC Name |

1-(2,3-dihydroxypropyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-6-3-7(2)13-9(12-6)14-10(17)11-4-8(16)5-15/h3,8,15-16H,4-5H2,1-2H3,(H2,11,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWJKMCQCLGQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea is a urea derivative characterized by the presence of a pyrimidine ring and a dihydroxypropyl substituent. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is critical for exploring its therapeutic applications.

- Molecular Formula : C10H16N4O3

- Molecular Weight : 240.263 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to act as an enzyme inhibitor, potentially affecting pathways involved in cell signaling and metabolism. The dihydroxypropyl group enhances solubility and reactivity, which may facilitate its interaction with biological macromolecules.

Anticancer Activity

Recent studies have investigated the anticancer properties of urea derivatives, including those structurally related to this compound. In vitro assays have demonstrated that certain urea derivatives exhibit significant cytostatic effects against various cancer cell lines.

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| 11b | 0.44 | HCT-116 |

| 11c | 0.23 | HCT-116 |

| 11f | 0.35 | HCT-116 |

| Fluorouracil | 4.57 | Various |

| Doxorubicin | 0.08 | Various |

Table: Cytostatic activity of selected urea derivatives against cancer cell lines .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Specific studies focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the urea moiety can significantly enhance inhibitory potency against enzymes such as CCR3, which is implicated in inflammatory processes .

Case Study 1: Antiviral Activity

A study examined the antiviral activity of pyrimidine derivatives against hepatitis E virus (HEV). The inhibition of the pyrimidine biosynthesis pathway was found to enhance antiviral efficacy, suggesting that compounds like this compound could potentially serve as leads in antiviral drug development .

Case Study 2: Antimalarial Potential

Research on ferrocene-pyrimidine conjugates highlighted the importance of pyrimidine derivatives in developing new antimalarial agents. The structural features of these compounds were linked to their bioactivity against Plasmodium falciparum, indicating that similar modifications in the structure of this compound might yield promising results in antimalarial assays .

Scientific Research Applications

Chemistry

-

Building Block for Synthesis :

- This compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its structure allows for various functional group modifications, making it versatile in synthetic pathways.

-

Reactivity Studies :

- The presence of hydroxyl and methyl groups contributes to its reactivity profile, enabling studies on nucleophilic substitutions and other reaction mechanisms.

Biology

-

Enzyme Inhibition :

- Research indicates that 3-(2,3-dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea can inhibit specific enzymes by binding to their active sites. This mechanism has been explored in studies focusing on metabolic pathways.

-

Antimicrobial Activity :

- Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains and fungi. Preliminary studies suggest that this compound may exhibit similar activities, warranting further investigation.

-

Neuroprotective Effects :

- Pyrimidine derivatives are known for their neuroprotective potential. Studies have suggested that this compound may inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases.

Medicine

-

Therapeutic Properties :

- The compound is being explored for potential antiviral and anticancer activities. Early research indicates that its unique structure may interact with biological targets involved in disease pathways.

-

Diabetes Management :

- Some studies suggest that pyrimidine derivatives can enhance insulin sensitivity, making them candidates for diabetes treatment research.

Industrial Applications

-

Material Development :

- In the industrial sector, this compound is utilized in developing novel materials and as a precursor for specialty chemicals.

-

Chemical Manufacturing :

- The compound's unique properties make it suitable for use in various chemical manufacturing processes, including the production of pharmaceuticals and agrochemicals.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine Derivatives with Hydroxyalkyl Substituents

Pyrimidine derivatives often exhibit diverse biological activities modulated by substituents. For example:

- 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7, ) shares a dihydroxypropyl chain but features a pyrimidine-2,4-dione core with methoxymethyl and methyl groups.

- TAK733 (), a pyridopyrimidine dione with a dihydroxypropyl group, is a MEK inhibitor. Its fluorophenyl and methylpyrido substituents enhance target specificity, while the dihydroxypropyl chain improves solubility. In contrast, the urea group in the target compound may offer stronger hydrogen-bonding interactions with kinases .

Table 1: Structural Comparison of Pyrimidine Derivatives

Urea vs. Amide/Sulfonamide Linkages

The urea group in the target compound distinguishes it from analogs with alternative linkers:

- Refametinib () contains a sulfonamide group and a dihydroxypropyl chain. Sulfonamides are less polar than ureas, which may reduce solubility but increase membrane permeability.

- Pimertib () uses an isonicotinamide linker. Amides are less rigid than ureas, possibly affecting conformational stability during target engagement.

Implications of Substituent Modifications

- Dihydroxypropyl Chain : Common in MEK inhibitors (e.g., TAK733, refametinib), this group balances solubility and target binding. Its absence in compounds like Compound 7 () may limit bioavailability .

- Methyl Groups on Pyrimidine : The 4,6-dimethyl substitution in the target compound could sterically hinder interactions compared to bulkier groups (e.g., iodophenyl in TAK733) but may reduce off-target effects .

Preparation Methods

Solution-Phase Synthesis

Isocyanate Formation

The amine (4,6-dimethylpyrimidin-2-amine) is treated with triphosgene in anhydrous dichloromethane or tetrahydrofuran at 0 °C to form the isocyanate intermediate. The reaction is monitored by IR spectroscopy, where the appearance of a characteristic isocyanate peak (~2270 cm⁻¹) confirms formation.Urea Bond Formation

The isocyanate intermediate is then slowly added to a solution of 2,3-dihydroxypropyl amine in an appropriate solvent (e.g., dichloromethane, DMF) at room temperature. The reaction proceeds with stirring for several hours to ensure complete conversion. The product is isolated by standard work-up procedures including extraction, washing, and chromatography.

Solid-Phase Synthesis

Recent advances have demonstrated the feasibility of synthesizing urea-containing compounds on solid supports, which can improve purification and scalability:

- The amine precursor is first immobilized on a solid resin.

- The isocyanate intermediate is generated in situ on the solid phase by treating the resin-bound amine with triphosgene or carbonyldiimidazole (CDI).

- Subsequently, the resin-bound isocyanate reacts with 2,3-dihydroxypropyl amine to form the urea bond directly on the solid phase.

- The product is then cleaved from the resin and purified.

This method allows for facile monitoring of reaction progress (e.g., Kaiser test, on-bead FT-IR) and reduces the need for extensive purification steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF | Anhydrous conditions preferred |

| Temperature | 0 °C for isocyanate formation; room temp for urea formation | Low temp prevents side reactions |

| Reagents | Triphosgene or diphosgene for isocyanate formation | CDI can be used as alternative |

| Reaction Time | 1-3 hours per step | Monitoring by IR or TLC recommended |

| Purification | Chromatography, recrystallization | Solid-phase synthesis reduces purification needs |

Research Findings and Comparative Analysis

- Isocyanate Intermediate Formation : Studies show that triphosgene is a safer and more convenient phosgene equivalent for isocyanate formation, providing good yields and cleaner reactions than phosgene gas.

- Solid-Phase vs Solution-Phase : Solid-phase synthesis of urea derivatives, including those with dihydroxypropyl substituents, has been reported to improve efficiency, reduce reaction times, and simplify purification compared to traditional solution-phase methods.

- Stability Considerations : Urea compounds are sensitive to carbamylation and hydrolysis; thus, reaction conditions must avoid excessive heating (>30 °C) and prolonged exposure to moisture.

- Analytical Monitoring : Use of on-bead FT-IR and Kaiser test in solid-phase synthesis provides real-time feedback on reaction completion, enhancing reliability.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Solution-Phase | Triphosgene, amines | Well-established, scalable | Requires careful purification | 70-85 |

| Solid-Phase | Resin-bound amine, triphosgene or CDI | Simplified purification, rapid monitoring | Resin cost, scale limitations | 75-90 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, reacting 4,6-dimethylpyrimidin-2-amine with a dihydroxypropyl isocyanate precursor under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol). Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic bases (e.g., triethylamine) to improve yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX-97 for structure solution and refinement, with ORTEP-3 for thermal ellipsoid visualization .

- NMR : Assign proton environments using 2D COSY and HSQC, focusing on the dihydroxypropyl (δ 3.4–4.1 ppm) and pyrimidinyl urea (δ 8.2–8.5 ppm) regions.

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ at m/z 299.14) .

Q. How can researchers assess the compound’s solubility and stability in aqueous formulations?

- Methodological Answer : Conduct pH-dependent solubility studies (e.g., shake-flask method at 25°C, buffered solutions from pH 2–9). Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% formic acid/acetonitrile gradient) detects degradation products. Reference Pfizer’s aqueous formulation protocols for structurally related ureas .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between HPLC and mass spectrometry purity assessments?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities or ionization inefficiencies. Combine:

- HPLC-DAD/ELSD : Dual detection to identify non-chromophoric impurities.

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment ambiguous peaks.

- NMR spectroscopy : ¹H-NMR integration quantifies residual solvents or isomers .

Q. How can computational modeling predict the compound’s interaction with kinase targets, and how does this align with crystallographic data?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the ATP-binding pocket of MEK1 (PDB: 3EQG) as a template. Validate predictions via:

- Co-crystallization : Soak crystals (grown in PEG 3350) with the compound and refine using SHELXL-2017.

- Binding affinity assays : Surface plasmon resonance (SPR) or ITC to measure Kd, comparing results with TAK733 analogs .

Q. What strategies mitigate challenges in detecting trace impurities during scale-up synthesis?

- Methodological Answer :

- Orthogonal analytics : Pair reverse-phase HPLC (Zorbax SB-C18, 5 µm) with hydrophilic interaction chromatography (HILIC) for polar impurities.

- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal stress to identify degradation pathways.

- Synthesis refinement : Use flow chemistry to minimize side reactions during dihydroxypropyl group coupling .

Q. How do steric and electronic effects of the 4,6-dimethylpyrimidinyl group influence urea bond stability?

- Methodological Answer : Compare hydrolysis rates (via <sup>13</sup>C-NMR kinetics in D2O) with analogs lacking methyl groups. Density functional theory (DFT) calculations (B3LYP/6-31G*) model electron-withdrawing effects on urea resonance stabilization. Cross-reference with crystallographic data (SHELX-refined bond lengths) to correlate structural and reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.